molecular formula C6H8N2O2 B079953 N-(5-methylisoxazol-3-yl)acetamide CAS No. 13223-74-0

N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B079953
CAS No.: 13223-74-0
M. Wt: 140.14 g/mol
InChI Key: CUYZUESBPHQWRI-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol. It is primarily used in research and has shown potential in various scientific applications, including antimicrobial and anticancer activities.

Mechanism of Action

Action Environment

The action of N-(5-methylisoxazol-3-yl)acetamide can be influenced by various environmental factors. For instance, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This suggests that the compound’s action, efficacy, and stability could be influenced by the chemical environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of 3-amino-5-methylisoxazole with acetic anhydride . The reaction is carried out under reflux conditions in the presence of a catalytic amount of glacial acetic acid . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized, targeting the arylmethyl group without cleavage of the isoxazole ring.

    Substitution: It can participate in substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are often used.

Major Products

    Oxidation: The major products include oxidized derivatives of the original compound.

    Substitution: Substituted derivatives, such as halogenated or sulfonylated products, are commonly formed.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)acetamide has a wide range of scientific research applications:

    Antimicrobial Activity: It has shown potential in vitro antimicrobial activity against bacterial and fungal strains.

    Anticancer Agents: Some derivatives exhibit selective cytotoxicity against human lung adenocarcinoma cells.

    Neuroprotection and Receptor Antagonism: Isoxazole amino acids derived from this compound have been developed as excitatory amino acid receptor antagonists, showing potential neuroprotective applications.

    Synthesis of Heterocycles: It is used in the synthesis of various heterocycles incorporating sulfamoyl moieties, demonstrating antibacterial and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetamido-5-methylisoxazole
  • 3-acetylamino-5-methylisoxazole
  • N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide

Uniqueness

N-(5-methylisoxazol-3-yl)acetamide is unique due to its specific isoxazole moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of antimicrobial and anticancer activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-6(8-10-4)7-5(2)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYZUESBPHQWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337100
Record name N-(5-methylisoxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13223-74-0
Record name N-(5-methylisoxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-(5-methylisoxazol-3-yl)acetamide in the synthesis of antioxidant compounds?

A1: this compound serves as a crucial starting material in the synthesis of substituted α-cyano-N-(5-methylisoxazol-3-yl) cinnamides []. Its active methylene group undergoes Knoevenagel condensation with various substituted benzaldehydes, leading to the formation of the desired cinnamide derivatives. This reaction is facilitated by a mixture of glacial acetic acid and piperidine in toluene. The presence of the this compound moiety in the final compounds contributes to their overall structure and potentially influences their antioxidant activity.

Q2: How was this compound synthesized in this study?

A2: The researchers synthesized this compound through the cyanoacetylation of 3-amino-5-methylisoxazole []. This reaction involved using a mixture of cyanoacetic acid and acetic anhydride in the presence of anhydrous pyridine.

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